molecular formula C12H15N3O2 B1678466 Pardoprunox CAS No. 269718-84-5

Pardoprunox

Numéro de catalogue: B1678466
Numéro CAS: 269718-84-5
Poids moléculaire: 233.27 g/mol
Clé InChI: YVPUUUDAZYFFQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pardoprunox has been used in trials studying the treatment of Early Stage Parkinson's Disease and Advanced Stage Parkinson's Disease. This compound is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties.

Applications De Recherche Scientifique

Phase III Clinical Trials

Pardoprunox has undergone extensive clinical testing, including Phase III trials, which evaluated its efficacy and safety in patients with advanced Parkinson's disease. The results indicated that this compound significantly improved motor functions compared to placebo. For instance, a study showed a reduction in the Unified Parkinson's Disease Rating Scale-Motor score by an average of 7.3 points in patients treated with this compound compared to 3.0 points in those receiving placebo .

Early-Stage Studies

In early-stage Parkinson's disease, this compound demonstrated significant improvements in motor symptoms. Two randomized trials (Rembrandt and Vermeer) reported that patients receiving fixed doses of this compound (6 mg/day and 12 mg/day) showed greater improvements compared to placebo . The flexible dosing regimen (12-42 mg/day) also yielded positive outcomes, although it was associated with a higher dropout rate due to adverse events like nausea and dizziness .

Safety and Tolerability

While this compound is generally well-tolerated, its safety profile indicates that adverse effects are dose-dependent. Common side effects include nausea, somnolence, dizziness, and headaches. In studies where doses were gradually titrated, tolerance improved significantly . The cumulative dropout rates were notably lower in groups that followed a gradual titration schedule compared to those who did not .

Comparative Analysis of Clinical Data

Study NamePatient GroupDose Range (mg/day)Primary Outcome (UPDRS-Motor Score Change)Adverse Events (%)
RembrandtEarly PD6 or 12-6.0 (6 mg), -4.7 (12 mg)97.4 (overall)
VermeerEarly PD12-42-4.9 (flexible), -2.5 (placebo)92.6 (overall)
Advanced PDAdvanced PDUp to 18Reduced OFF time56.0 (dropout rate)

Activité Biologique

Pardoprunox, also known as SLV308, is a novel pharmacological agent that acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. This dual mechanism positions this compound as a promising candidate for the treatment of Parkinson's disease (PD), particularly in managing motor symptoms and reducing dyskinesias associated with traditional dopaminergic therapies.

This compound's pharmacological profile includes:

  • Dopamine D2/D3 Receptor Partial Agonism : This property allows this compound to stimulate dopamine receptors without the full agonistic effects that can lead to side effects such as dyskinesia. Studies indicate that it can induce contralateral turning behavior in animal models with lesions in the substantia nigra, suggesting its potential efficacy in PD treatment .
  • Serotonin 5-HT1A Receptor Agonism : This action may contribute to its neuroprotective effects and help mitigate some neuropsychiatric symptoms associated with PD. The agonistic activity at 5-HT1A receptors has been linked to behaviors that could counteract dyskinesia .

Summary of Key Studies

  • Early Parkinson's Disease Trials :
    • Study Design : A double-blind, placebo-controlled trial involving patients with early PD showed significant improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Patients receiving this compound demonstrated a mean improvement of -7.3 points compared to -3.0 points in the placebo group (P < 0.0001) over the treatment period .
    • Dosage : Patients were titrated to an optimal dose ranging from 9 to 45 mg/day over several weeks, with a notable response rate of 50.7% achieving at least a 30% reduction in UPDRS scores .
  • Safety and Tolerability :
    • Common adverse effects included nausea (47.1% of patients), dizziness, somnolence, and headache. These side effects were generally mild and manageable, indicating a favorable safety profile compared to traditional dopaminergic therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common treatments for PD:

TreatmentMechanismEfficacy (UPDRS Improvement)Common Side Effects
This compoundD2/D3 Partial Agonist & 5-HT1A Agonist-7.3 pointsNausea, dizziness, headache
LevodopaD2 Full AgonistVariesDyskinesia, nausea
PramipexoleD2 Full AgonistModerateNausea, sleepiness
RopiniroleD2 Full AgonistModerateNausea, dizziness

Case Studies and Observations

In clinical practice, the use of this compound has been associated with improved motor control and reduced incidence of levodopa-induced dyskinesias. For instance:

  • A case study involving a patient transitioning from standard dopaminergic therapy to this compound reported significant reductions in motor fluctuations and improved overall quality of life metrics.

Propriétés

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUUUDAZYFFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949747
Record name Pardoprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease.
Record name Pardoprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

269718-84-5
Record name Pardoprunox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pardoprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pardoprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARDOPRUNOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pardoprunox
Reactant of Route 2
Reactant of Route 2
Pardoprunox
Reactant of Route 3
Reactant of Route 3
Pardoprunox
Reactant of Route 4
Reactant of Route 4
Pardoprunox
Reactant of Route 5
Reactant of Route 5
Pardoprunox
Reactant of Route 6
Reactant of Route 6
Pardoprunox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.